Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate
Description
The compound Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate is a hybrid molecule featuring a coumarin (2-oxochromen) core substituted with a benzo[d]furan moiety at position 4, a methyl group at position 7, and a methylethyl ester-linked acetoxy group at position 6. The ester group ("methylethyl") is atypical; its configuration (methyl vs. ethyl ester) requires clarification via spectroscopic analysis (e.g., NMR or mass spectrometry) .
Properties
IUPAC Name |
propan-2-yl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6/c1-13(2)27-23(25)12-26-19-10-16-17(11-22(24)29-20(16)8-14(19)3)21-9-15-6-4-5-7-18(15)28-21/h4-11,13H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMSMHKYPFUKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC(=O)OC(C)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate typically involves multi-step organic reactions. One common method includes the condensation of benzofuran derivatives with chromone derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods might also include purification steps such as recrystallization or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-[[(2Z)-2-[(4-tert-Butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS: 620547-56-0)
- Molecular Formula : C₂₂H₂₂O₅
- Molecular Weight : 366.4 g/mol
- Key Differences :
- Substituent at benzofuran position 2: A 4-tert-butylphenyl group replaces the benzo[d]furan-2-yl group in the target compound.
- Impact :
- The ester group here is a simple methyl ester, contrasting with the ambiguous "methylethyl" designation in the target compound.
N-(2-Aryl-4-oxo-thiazolidin-3-yl)-2-(4-(2-aryl-4-oxo-thiazolidin-3-ylcarbamoyl)methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides (5a-k)
- Synthetic Route: Reflux with mercaptoacetic acid and ZnCl₂ in DMF forms thiazolidinone derivatives .
- Key Differences: Core Structure: These compounds retain the coumarin backbone but replace the benzofuran with thiazolidinone-carboxamide groups. Functional Groups: The acetoxy group is substituted with carboxamide linkages, reducing ester reactivity but enhancing hydrogen-bonding capacity.
Probe Molecule A18 ((E)-2-(2-(1H-Indol-3-yl)vinyl)-3-methyl-3λ⁴-benzo[d]thiazole iodide)
- Key Feature : A benzothiazole-indole conjugate with a conjugated double bond for fluorescence detection .
- Comparison :
- Both A18 and the target compound utilize aromatic heterocycles (benzofuran/benzothiazole) for π-conjugation.
- A18’s iodide counterion and vinyl linkage optimize it for circular dichroism (CD) studies, whereas the target compound’s ester and coumarin core may favor fluorescence quenching or solvatochromism.
Spectroscopic and Physicochemical Properties
NMR Analysis of Methylethyl Groups
- Key Data: Methylethyl carbons in related compounds exhibit distinct ¹³C NMR shifts: 7.4 ppm: Assigned to 20-methylethyl in quinone derivatives . 13.1–13.9 ppm: Corresponds to 2- and 25-methylethyl groups, sensitive to structural isomerization (e.g., cis-trans shifts) .
- Implication : The target compound’s ester group may show similar shifts, aiding structural validation.
Molecular Properties
Biological Activity
Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate is a complex organic compound that exhibits significant biological activity, particularly in pharmacological applications. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines elements of benzofuran and chromone derivatives. Its IUPAC name is propan-2-yl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate , with the molecular formula .
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound can modulate the activity of various enzymes and receptors, influencing biochemical pathways crucial for cellular function.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases like Alzheimer’s .
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially enhancing cognitive functions by increasing acetylcholine levels in the brain.
Biological Activity
The compound has been evaluated for its biological activity through various in vitro and in vivo studies. Notable findings include:
Antioxidant Activity
This compound has demonstrated significant antioxidant properties, which help in mitigating oxidative stress-related damage in cells.
Anticancer Potential
Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies have shown it can target cancer cell lines effectively, leading to reduced viability .
Data Tables
Case Studies
-
Alzheimer's Disease Research :
A study focused on the synthesis and evaluation of coumarin derivatives reported that this compound exhibited potent AChE inhibitory activity, with an IC50 value indicating strong potential for therapeutic use in Alzheimer's disease . -
Antioxidant Studies :
In a comparative study of various compounds, this compound showed superior antioxidant activity compared to standard antioxidants like ascorbic acid, suggesting its potential as a natural antioxidant agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
